
Bursehernin
Overview
Description
Bursehernin, also known as methylpluviatolide, is a lignan compound that has garnered attention for its potential anticancer properties. It is a naturally occurring compound found in various plant species, particularly in the genus Bursera. This compound is characterized by its unique chemical structure, which includes a butan-4-olide moiety and a benzodioxole ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bursehernin can be synthesized through several methods. One common approach involves the use of cross-dehydrogenative coupling of carbonyl compounds. This method allows for the formation of unsymmetrical 1,4-dicarbonyl compounds, which can be further transformed into heterocycles through the Paal-Knorr reaction . Another method involves the photochemical reactions of α-santonin derivatives, which can be carried out in various solvents such as anhydrous acetic acid, acetic acid/water mixtures, or acetonitrile .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of the compound from plant sources, followed by purification processes. The extraction is usually performed using organic solvents, and the purification is achieved through techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Bursehernin undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, such as 5’-demethylyatein.
Reduction: Sodium borohydride reduction of this compound derivatives can yield compounds with different hydroxyl groups.
Substitution: This compound can undergo substitution reactions, particularly involving the benzodioxole ring system.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride is a typical reducing agent used in the reduction of this compound derivatives.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 5’-demethylyatein.
Reduction: Hydroxylated derivatives of this compound.
Substitution: Substituted benzodioxole derivatives.
Scientific Research Applications
Anticancer Activity
Bursehernin has demonstrated significant anticancer effects across various cancer cell lines. Research indicates that it exhibits strong growth inhibition particularly against breast cancer and cholangiocarcinoma cells.
Comparative Efficacy
In comparative studies, this compound showed greater cytotoxicity than traditional chemotherapeutic agents like etoposide in certain cancer cell lines. This suggests that this compound may offer a novel approach to cancer therapy with potentially fewer side effects .
Breast Cancer Research
A study published in 2019 explored the effects of this compound on breast cancer cell lines (MCF-7, MDA-MB-468). The results indicated that treatment with this compound significantly reduced cell viability and induced apoptosis in a dose-dependent manner .
Cholangiocarcinoma Treatment
Research focused on cholangiocarcinoma cells (KKU-M213) revealed that this compound not only inhibited cell growth but also triggered apoptosis more effectively than some existing treatments. This highlights its potential as a therapeutic agent against this challenging type of cancer .
Summary of Findings
The following table summarizes key findings regarding the applications of this compound in scientific research:
Cancer Type | IC50 Value (μM) | Mechanism | Comparison with Etoposide |
---|---|---|---|
Breast Cancer (MCF-7) | 4.30 ± 0.65 | Induces apoptosis; G2/M arrest | More cytotoxic |
Cholangiocarcinoma | 3.70 ± 0.79 | Induces apoptosis; G2/M arrest | More cytotoxic |
Mechanism of Action
Bursehernin exerts its effects through several molecular targets and pathways:
Topoisomerase II Inhibition: This compound inhibits the activity of topoisomerase II, an enzyme involved in DNA replication.
STAT3 Inhibition: The compound also inhibits the signal transducer and activator of transcription 3 (STAT3) pathway, which is involved in cell proliferation and survival.
Cyclin D1 Downregulation: This compound downregulates the expression of cyclin D1, a protein involved in cell cycle regulation.
p21 Induction: The compound induces the expression of p21, a cyclin-dependent kinase inhibitor that plays a role in cell cycle arrest.
Comparison with Similar Compounds
Bursehernin is unique among lignan compounds due to its specific chemical structure and biological activities. Similar compounds include:
This compound’s unique combination of chemical structure and biological activities makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
Bursehernin, a synthetic derivative of the lignan compound kusunokinin, has garnered significant attention for its biological activities, particularly in the context of cancer treatment. This article delves into the detailed biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Overview of this compound
This compound is derived from kusunokinin, which is known for various biological properties, including antitumor effects. The compound has been synthesized and studied for its potential in inhibiting cancer cell growth and inducing apoptosis in various cancer types.
Research indicates that this compound exhibits strong anticancer activity through several mechanisms:
- Cell Viability Inhibition : this compound shows significant cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7, MDA-MB-468), colon cancer (HT-29), and cholangiocarcinoma (KKU-M213) cells. The compound has demonstrated IC50 values indicating potent growth inhibition:
- Cell Cycle Arrest : this compound induces cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation. This effect is associated with a reduction in proteins involved in cell proliferation such as topoisomerase II, STAT3, cyclin D1, and p21 .
- Apoptosis Induction : The compound promotes apoptosis in a time-dependent manner, as evidenced by increased multi-caspase activity in treated cells compared to controls .
Comparative Efficacy
In comparative studies, this compound has been shown to be more effective than traditional chemotherapeutic agents like etoposide in certain cancer cell lines . This highlights its potential as a viable alternative or complement to existing treatments.
Research Findings and Case Studies
Several studies have been conducted to assess the biological activity of this compound:
Case Study Example
One notable case study investigated the effects of this compound on cholangiocarcinoma cells (KKU-M213). The results indicated that treatment with this compound led to significant decreases in viable cell counts and increased apoptotic markers compared to untreated controls. This study underscores the compound's potential application in treating aggressive cancers .
Q & A
Basic Research Questions
Q. How can researchers formulate effective research questions for studying Bursehernin’s biochemical properties?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with academic goals . Begin with a literature review using tools like SciFinder () to identify gaps in synthesis pathways or mechanistic studies. Structure questions using the PICO framework (Population, Intervention, Comparison, Outcome) for hypothesis-driven experiments .
Q. What strategies are recommended for conducting a systematic literature review on this compound?
- Methodological Answer :
-
Use SciFinder to search for "this compound" with filters for synthesis methods, spectral data (e.g., C13-NMR), and patent availability .
-
Cross-reference results with databases like Beilstein Journal of Organic Chemistry () to validate reproducibility of reported protocols.
-
Document findings using standardized templates (e.g., Table 1) to track contradictions in reported yields or characterization data .
Table 1: Literature Review Tracking Template
Study ID Synthesis Method Yield (%) Characterization Technique Contradictions Identified [Ref 1] Hydrolysis 78 NMR, HPLC Discrepancy in melting point (±5°C) [Ref 2] Catalytic coupling 65 X-ray diffraction Unreported byproducts
Q. How should researchers design preliminary experiments to validate this compound’s reported spectral data?
- Methodological Answer :
- Replicate synthesis protocols from peer-reviewed studies () with strict adherence to described conditions (solvent purity, temperature gradients).
- Compare obtained NMR/IR spectra with literature data, using tools like the Beilstein database for known compound references .
- Address discrepancies by adjusting variables (e.g., reaction time) and documenting iterative refinements .
Q. What ethical considerations apply to this compound research involving biological assays?
- Methodological Answer :
- Follow institutional review board (IRB) guidelines for studies involving human/animal subjects ().
- Disclose all hazardous materials (e.g., solvents, intermediates) in the "Caution" section of manuscripts per Beilstein Journal guidelines .
Q. How can researchers ensure reproducibility in this compound synthesis protocols?
- Methodological Answer :
- Provide detailed experimental sections with exact molar ratios, equipment specifications, and purification steps ().
- Share raw data (e.g., chromatograms, spectral peaks) in supplementary materials .
Advanced Research Questions
Q. How can contradictory data on this compound’s mechanism of action be resolved?
- Methodological Answer :
- Apply triangulation by combining kinetic studies, computational modeling (e.g., DFT calculations), and in vitro assays .
- Use platforms like SurveyMonkey Audience ( ) to crowdsource peer interpretations of ambiguous results.
Q. What advanced statistical methods are suitable for analyzing multi-variable interactions in this compound’s pharmacological activity?
- Methodological Answer :
- Implement multivariate regression or machine learning models to correlate structural modifications with bioactivity .
- Validate models using cross-disciplinary data (e.g., toxicity profiles from patent databases) .
Q. How to optimize this compound’s synthetic pathway for scalability without compromising purity?
- Methodological Answer :
- Use Design of Experiments (DoE) to test factors like catalyst loading and temperature .
- Monitor reaction progress with real-time analytics (e.g., inline IR spectroscopy) and compare with literature benchmarks .
Q. What methodologies are recommended for identifying unknown byproducts in this compound synthesis?
- Methodological Answer :
- Combine LC-MS/MS with high-resolution mass spectrometry to characterize non-target compounds.
- Cross-reference spectral libraries () and publish datasets in open-access repositories for peer validation .
Q. How can researchers integrate this compound’s theoretical properties (e.g., QSAR predictions) with experimental data?
- Methodological Answer :
- Develop a hybrid workflow linking computational chemistry tools (e.g., molecular docking) with wet-lab validation.
- Address mismatches by refining force-field parameters or experimental conditions .
Q. Key Methodological Frameworks
Table 2: Frameworks for Research Design
Properties
IUPAC Name |
(3R,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O6/c1-23-17-5-3-14(9-19(17)24-2)8-16-15(11-25-21(16)22)7-13-4-6-18-20(10-13)27-12-26-18/h3-6,9-10,15-16H,7-8,11-12H2,1-2H3/t15-,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBDDRJHJMFFBB-JKSUJKDBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2C(COC2=O)CC3=CC4=C(C=C3)OCO4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@@H]2[C@H](COC2=O)CC3=CC4=C(C=C3)OCO4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50960847 | |
Record name | 4-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50960847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40456-51-7 | |
Record name | Bursehernin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40456-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bursehernin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040456517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50960847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.